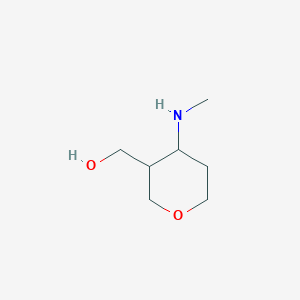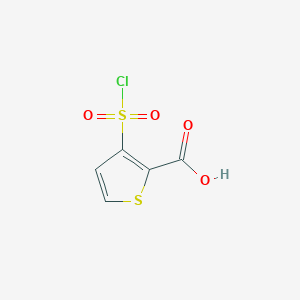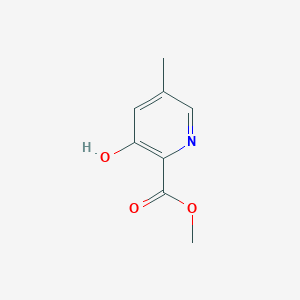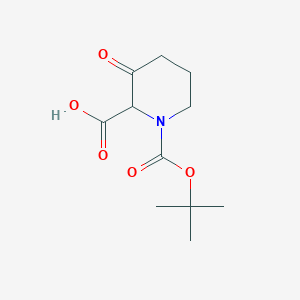
1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylicacid is a compound widely used in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which helps in preventing unwanted reactions during multi-step synthesis processes . This compound is essential in various fields, including medicinal chemistry, peptide synthesis, and material science.
Métodos De Preparación
The synthesis of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylicacid typically involves the reaction of piperidine derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in solvents like tetrahydrofuran (THF) or acetonitrile at ambient temperature or slightly elevated temperatures . Industrial production methods often utilize flow microreactor systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylicacid undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include TFA, HCl, sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylicacid has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylicacid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine by forming a carbamate linkage, which can be selectively removed under acidic conditions . This process involves the formation of a tert-butyl cation intermediate, which is then eliminated to release the free amine .
Comparación Con Compuestos Similares
Similar compounds to 1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylicacid include other Boc-protected amines and carbamates. Some examples are:
N-Boc-piperidine: Similar in structure but lacks the carbonyl group at the 3-position.
N-Boc-pyrrolidine: A Boc-protected pyrrolidine, used similarly in organic synthesis.
N-Boc-azetidine: Another Boc-protected amine with a four-membered ring structure.
The uniqueness of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylicacid lies in its specific structure, which provides distinct reactivity and stability compared to other Boc-protected compounds .
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-6-4-5-7(13)8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERAMBISZFMIDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=O)C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

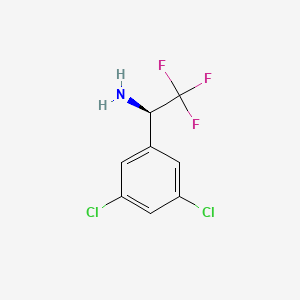
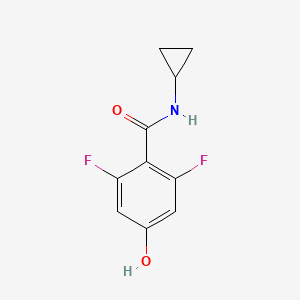
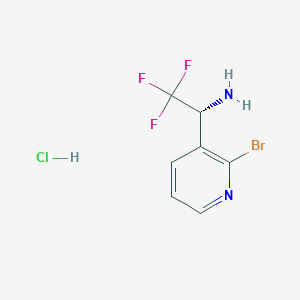
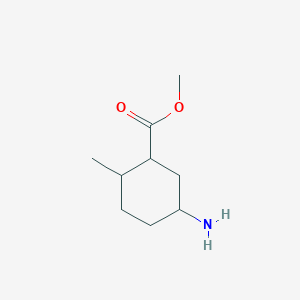
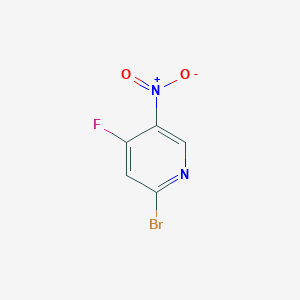
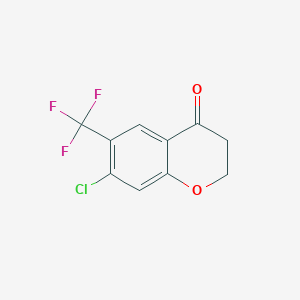
![4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide](/img/structure/B13029911.png)
